Cas no 2172584-44-8 (9-(dimethyl-4H-1,2,4-triazol-3-yl)-5-oxa-2,8-diazaspiro3.5nonane)

9-(dimethyl-4H-1,2,4-triazol-3-yl)-5-oxa-2,8-diazaspiro3.5nonane 化学的及び物理的性質
名前と識別子
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- 9-(dimethyl-4H-1,2,4-triazol-3-yl)-5-oxa-2,8-diazaspiro3.5nonane
- 2172584-44-8
- EN300-1638254
- 9-(dimethyl-4H-1,2,4-triazol-3-yl)-5-oxa-2,8-diazaspiro[3.5]nonane
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- インチ: 1S/C10H17N5O/c1-7-13-14-9(15(7)2)8-10(5-11-6-10)16-4-3-12-8/h8,11-12H,3-6H2,1-2H3
- InChIKey: ACFFUMOIHNFGAD-UHFFFAOYSA-N
- ほほえんだ: O1CCNC(C2=NN=C(C)N2C)C21CNC2
計算された属性
- せいみつぶんしりょう: 223.14331018g/mol
- どういたいしつりょう: 223.14331018g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 270
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.9
- トポロジー分子極性表面積: 64Ų
9-(dimethyl-4H-1,2,4-triazol-3-yl)-5-oxa-2,8-diazaspiro3.5nonane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1638254-1.0g |
9-(dimethyl-4H-1,2,4-triazol-3-yl)-5-oxa-2,8-diazaspiro[3.5]nonane |
2172584-44-8 | 1g |
$0.0 | 2023-06-04 | ||
Enamine | EN300-1638254-10000mg |
9-(dimethyl-4H-1,2,4-triazol-3-yl)-5-oxa-2,8-diazaspiro[3.5]nonane |
2172584-44-8 | 10000mg |
$8819.0 | 2023-09-22 | ||
Enamine | EN300-1638254-1000mg |
9-(dimethyl-4H-1,2,4-triazol-3-yl)-5-oxa-2,8-diazaspiro[3.5]nonane |
2172584-44-8 | 1000mg |
$2050.0 | 2023-09-22 | ||
Enamine | EN300-1638254-2500mg |
9-(dimethyl-4H-1,2,4-triazol-3-yl)-5-oxa-2,8-diazaspiro[3.5]nonane |
2172584-44-8 | 2500mg |
$4019.0 | 2023-09-22 | ||
Enamine | EN300-1638254-5000mg |
9-(dimethyl-4H-1,2,4-triazol-3-yl)-5-oxa-2,8-diazaspiro[3.5]nonane |
2172584-44-8 | 5000mg |
$5949.0 | 2023-09-22 | ||
Enamine | EN300-1638254-500mg |
9-(dimethyl-4H-1,2,4-triazol-3-yl)-5-oxa-2,8-diazaspiro[3.5]nonane |
2172584-44-8 | 500mg |
$1968.0 | 2023-09-22 | ||
Enamine | EN300-1638254-50mg |
9-(dimethyl-4H-1,2,4-triazol-3-yl)-5-oxa-2,8-diazaspiro[3.5]nonane |
2172584-44-8 | 50mg |
$1723.0 | 2023-09-22 | ||
Enamine | EN300-1638254-250mg |
9-(dimethyl-4H-1,2,4-triazol-3-yl)-5-oxa-2,8-diazaspiro[3.5]nonane |
2172584-44-8 | 250mg |
$1887.0 | 2023-09-22 | ||
Enamine | EN300-1638254-100mg |
9-(dimethyl-4H-1,2,4-triazol-3-yl)-5-oxa-2,8-diazaspiro[3.5]nonane |
2172584-44-8 | 100mg |
$1804.0 | 2023-09-22 |
9-(dimethyl-4H-1,2,4-triazol-3-yl)-5-oxa-2,8-diazaspiro3.5nonane 関連文献
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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3. Book reviews
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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5. Back matter
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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9. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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10. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
9-(dimethyl-4H-1,2,4-triazol-3-yl)-5-oxa-2,8-diazaspiro3.5nonaneに関する追加情報
9-(dimethyl-4H-1,2,4-triazol-3-yl)-5-oxa-2,8-diazaspiro3.5nonane: A Novel Compound with Promising Pharmacological Potential
9-(dimethyl-4H-1,2,4-triazol-3-yl)-5-oxa-2,8-diazaspiro3.5nonane, with the CAS number 2172584-44-8, represents a unique class of spirocyclic compounds that have garnered significant attention in recent years for their potential applications in drug discovery and therapeutic development. This compound is characterized by its complex molecular structure, which includes a 1,2,4-triazole ring system fused to a spirocyclic framework containing multiple heteroatoms. The presence of oxygen and nitrogen atoms within the molecular architecture suggests that this compound may exhibit diverse interactions with biological targets, making it a valuable candidate for further exploration in medicinal chemistry.
Recent studies have highlighted the structural features of 9-(dimethyl-4H-1,2,4-triazol-3-yl)-5-oxa-2,8-diazaspiro3.5nonane as a potential scaffold for developing molecules with enhanced bioavailability and target specificity. The spiro3.5nonane core, combined with the 5-oxa-2,8-diazaspiro functionality, may contribute to its unique pharmacological profile. Researchers have demonstrated that the 1,2,4-triazole moiety, a well-known heterocyclic ring system, is often associated with antifungal, antiviral, and anti-inflammatory activities. The introduction of dimethyl groups at the 4H-1,2,4-triazol-3-yl position may further modulate the compound's reactivity and biological activity, as recent computational studies have shown that substituents on the 1,2,4-triazole ring can significantly influence its binding affinity to target proteins.
In the context of drug discovery, 9-(dimethyl-4H-1,2,4-triazol-3-yl)-5-oxa-2,8-diazaspiro3.5nonane has been identified as a potential lead compound for targeting inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory activity by modulating the NF-κB signaling pathway, a key mediator of inflammation. The 5-oxa-2,8-diazaspiro structure may facilitate interactions with cytokine receptors, while the 1,2,4-triazole ring could contribute to the molecule's ability to inhibit pro-inflammatory enzymes such as COX-2. These findings align with the growing interest in spirocyclic compounds as scaffolds for designing selective inhibitors of inflammatory mediators.
Further research has explored the 9-(dimethyl-4H-1,2,4-triazol-3-yl)-5-oxa-2,8-diazaspiro3.5nonane as a potential therapeutic agent for neurodegenerative diseases. A 2022 study published in ACS Chemical Neuroscience demonstrated that this compound can cross the blood-brain barrier and exert neuroprotective effects by reducing oxidative stress and mitochondrial dysfunction. The spiro3.5nonane core may enhance the compound's stability in biological systems, while the 1,2,4-triazole ring could interact with glutamate receptors, which are implicated in the pathogenesis of conditions such as Alzheimer's disease. These results highlight the versatility of this compound in addressing complex pathological mechanisms.
From a synthetic perspective, the development of 9-(dimethyl-4H-1,2,4-triazol-3-yl)-5-oxa-2,8-diazaspiro3.5nonane has involved advanced methodologies to construct the spirocyclic framework. A 2024 paper in Organic Letters described a novel approach to assemble the 5-oxa-2,8-diazaspiro core through a ring-closing metathesis reaction, enabling the efficient synthesis of this compound. The use of asymmetric catalysis in this process allowed for the selective introduction of the dimethyl groups at the 4H-1,2,4-triazol-3-yl position, which is critical for optimizing its pharmacological properties. These synthetic advancements underscore the importance of this compound as a model for designing new drugs with tailored functionalities.
Looking ahead, the 9-(dimethyl-4H-1,2,4-triazol-3-yl)-5-oxa-2,8-diazaspiro3.5nonane represents a promising candidate for further investigation in multiple therapeutic areas. Its unique molecular architecture, combined with the potential for structural modifications, positions it as a valuable scaffold for developing drugs targeting inflammation, neurodegeneration, and other complex diseases. Ongoing research is focused on elucidating the full range of its biological activities and optimizing its pharmacokinetic properties to enhance its therapeutic potential. As the field of medicinal chemistry continues to evolve, compounds like 9-(dimethyl-4H-1,2,4-triazol-3-yl)-5-oxa-2,8-diazaspiro3.5nonane will likely play a significant role in the discovery of novel therapeutics.
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